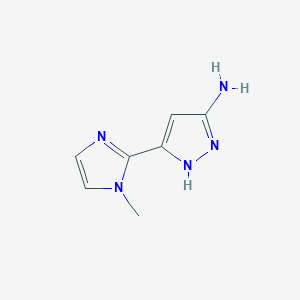

3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

Overview

Description

Imidazole derivatives, such as “3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine”, are a class of compounds that have a wide range of applications in pharmaceuticals, natural products, and polymers . They are key components to functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, a compound named “3-(1-Methyl-1H-imidazol-2-yl)phenylboronic acid” has a linear formula of C10H11O2N2B1 .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, (1-methyl-1H-imidazol-2- yl) methanol derivatives were synthesized starting from the 2-acylimidazole and further converted into carbonyl compounds by making use of the imidazolium group as a leaving group .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on the specific compound. For example, a compound named “(1-Methyl-1H-imidazol-2-yl)methanamine” is a solid at room temperature .

Scientific Research Applications

Pharmaceuticals and Agrochemicals

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They have traditional applications in pharmaceuticals and agrochemicals . For example, imidazole derivatives display a variety of biological characteristics, including antidiabetic properties .

Antimicrobial Activities

Novel imidazole molecules have been evaluated for their antimicrobial activities . Some compounds were found to be highly active against certain bacteria, such as S.aureus and K.pneumoniae .

Antifungal Properties

Imidazole is also found in commercial drugs such as clotrimazole, which is an antifungal . Some imidazole derivatives were found to be more effective than clotrimazole against certain fungi, such as C.albicans .

Larvicidal Activities

Imidazole derivatives have been evaluated for their larvicidal activities . Some compounds were found to be more effective than permethrin against certain species, such as Culex quinquefasciatus .

Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are used in the development of functional materials . Their versatility and utility in a number of areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

Catalysis

Imidazoles are also used in catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Synthesis of Other Compounds

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are used in the synthesis of other compounds, with an emphasis placed on the bonds constructed during the formation of the imidazole .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.

Mode of Action

It is believed to interact with its targets, possibly inhibiting the activity of the glycylpeptide n-tetradecanoyltransferase enzymes . This interaction could lead to changes in the post-translational modification of proteins, affecting cellular processes.

Result of Action

Given its potential inhibitory effect on glycylpeptide n-tetradecanoyltransferase enzymes, it could lead to alterations in protein function and cellular processes .

properties

IUPAC Name |

5-(1-methylimidazol-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12-3-2-9-7(12)5-4-6(8)11-10-5/h2-4H,1H3,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCONNWVMWWCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856581 | |

| Record name | 5-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine | |

CAS RN |

1347125-04-5 | |

| Record name | 5-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.4]nonan-1-ol](/img/structure/B3046997.png)